N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide” is a chemical compound with diverse applications in scientific research. It is a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
This compound is synthesized as a part of a new set of small molecules that are designed to target CDK2 . The synthesis process involves the use of the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are key components of the compound’s structure and contribute to its properties and functions .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a CDK2 inhibitor . It has been found to significantly inhibit the growth of three examined cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its function as a CDK2 inhibitor . Its structure allows it to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
- A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives, showing higher anticancer activity than the reference drug doxorubicin and exhibiting good to excellent antimicrobial activity. This highlights the potential of these compounds as both antimicrobial and anticancer agents (H. Hafez et al., 2016).
Adenosine Receptor Affinity
- Harden, Quinn, and Scammells (1991) reported on pyrazolo[3,4-d]pyrimidines showing A1 adenosine receptor affinity, indicating potential therapeutic applications by targeting adenosine receptors (F. Harden et al., 1991).
Heterocyclic Synthesis and Antimicrobial Activity
- Fadda, Rabie, and Etman (2015) discussed the synthesis of new pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives starting from 1-naphthyl-2-cyanoacetamide, with some compounds showing mild to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (A. Fadda et al., 2015).
Synthesis and Antitumor Evaluation
- El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a new series of pyrazolo[3,4-d]pyrimidine derivatives, revealing mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with specific derivatives being identified as most active (A. El-Morsy et al., 2017).
Wirkmechanismus
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have been reported to exhibit anticancer activity . These compounds are believed to interact with various cancer cell lines, suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival .
Mode of Action
Based on the anticancer activity of similar pyrazolo[3,4-d]pyrimidine compounds, it can be inferred that this compound might interact with its targets, leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Given the anticancer activity of similar compounds, it is plausible that this compound could affect pathways related to cell cycle regulation, apoptosis, and dna repair .
Result of Action
Based on the anticancer activity of similar compounds, it can be inferred that this compound might inhibit cell proliferation and induce apoptosis in cancer cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O/c24-17-8-4-9-18(12-17)30-23-20(13-27-30)22(25-14-26-23)29-28-21(31)11-16-7-3-6-15-5-1-2-10-19(15)16/h1-10,12-14H,11H2,(H,28,31)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHYLOBKCFOHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.